molecular formula C7H13KO4 B012427 Potassium 2-(1'-ethoxy)ethoxypropionate CAS No. 100743-68-8

Potassium 2-(1'-ethoxy)ethoxypropionate

Cat. No.: B012427
CAS No.: 100743-68-8
M. Wt: 200.27 g/mol
InChI Key: BCRJMPAOSQNFJU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(1’-ethoxy)ethoxypropionate typically involves the reaction of potassium lactate with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of potassium 2-(1’-ethoxy)ethoxypropionate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(1’-ethoxy)ethoxypropionate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 2-(1’-ethoxy)ethoxypropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium 2-(1’-ethoxy)ethoxypropionate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, influencing their activity and kinetics. In the food industry, its flavoring properties are attributed to its ability to interact with taste receptors, enhancing the sensory experience .

Comparison with Similar Compounds

Uniqueness: Potassium 2-(1’-ethoxy)ethoxypropionate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

100743-68-8

Molecular Formula

C7H13KO4

Molecular Weight

200.27 g/mol

IUPAC Name

potassium;2-(2-ethoxyethoxy)propanoate

InChI

InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

BCRJMPAOSQNFJU-UHFFFAOYSA-M

Isomeric SMILES

CCOCCOC(C)C(=O)[O-].[K+]

SMILES

CCOC(C)OC(C)C(=O)[O-].[K+]

Canonical SMILES

CCOCCOC(C)C(=O)[O-].[K+]

physical_description

deliquesent powder with no odou

solubility

freely soluble in water, solvents, oils
slightly soluble (in ethanol)

Synonyms

POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL flask containing 38.0 g (0.20 moles) ethyl 2-[(1'-ethoxy)ethoxy]propanoate at 23° C. is added a solution of 14.8 g (0.264 moles) KOH, 30.0 g (1.667 moles) water and 10.0 g (0.217 moles) ethanol over a 30 minute period. Maintaining ±23° C., the solution is stirred for one hour, then extracted with 20 g hexane. The aqueous phase is then stripped of all solvent under vacuum. A constant weight of 43.7 g potassium 2-[(1'-ethoxy)ethoxy]propanoate is obtained as a yellowish viscous liquid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
potassium 2-[(1'-ethoxy)ethoxy]propanoate

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